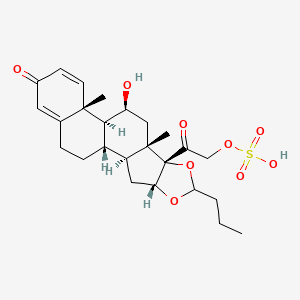
2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid, also known as Boc-tyrosine-OH, is a synthetic compound that has gained interest in scientific research due to its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Improved Selectivity in Removal of Protecting Groups 2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid is often used in peptide synthesis, where protecting groups like tert-butyloxycarbonyl (Boc) are crucial. Bodanszky and Bodanszky (2009) highlighted that dilution of trifluoroacetic acid with phenols improves the selectivity in removing the Boc group while suppressing alkylation of amino acid side chains, crucial for intermediate deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Applications in Synthesis of Complex Compounds The compound has been involved in the synthesis of complex structures like 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. Wang Yu-huan (2009) demonstrated its use in producing compounds with potential applications in medicinal chemistry and drug development (Wang Yu-huan, 2009).
Role in Protecting Group Strategies 3-nitro-2-pyridinesulfenyl (Npys) group has been introduced as a protecting group for amino and hydroxyl groups for peptide synthesis, showcasing the importance of protecting groups like tert-butyloxycarbonyl in the broader context of synthetic chemistry. This innovative approach allows for the selective removal of protecting groups without affecting others like Boc, demonstrating the intricate balance required in synthetic strategies (Matsueda & Walter, 2009).
Innovations in Organic Synthesis Daragics and Fügedi (2010) highlighted the (2-nitrophenyl)acetyl (NPAc) group for hydroxyl protection, showing the importance of such protecting groups in facilitating transformations in organic synthesis. This innovation speaks to the broader field of organic chemistry where protecting groups like tert-butyloxycarbonyl play a pivotal role in complex molecule construction (Daragics & Fügedi, 2010).
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(19)15-10(11(17)18)8-5-4-7(16)6-9(8)14/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZOLAEZBCEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

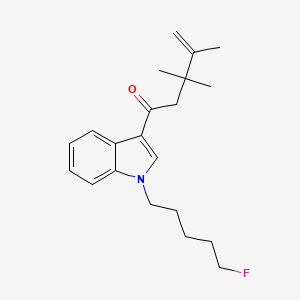
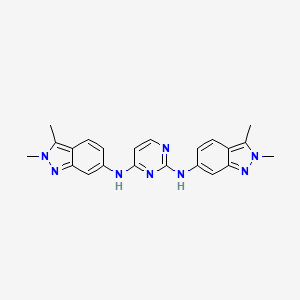
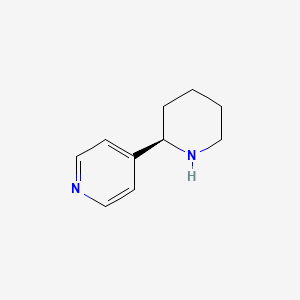
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
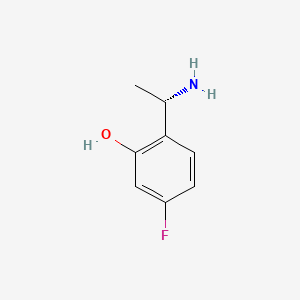
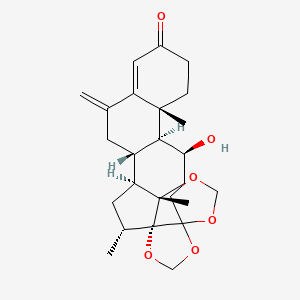
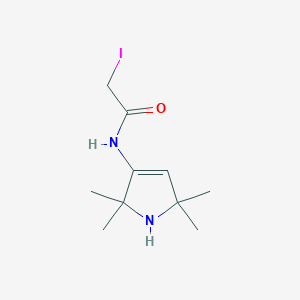
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
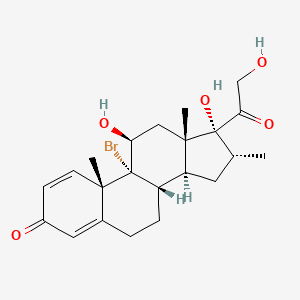

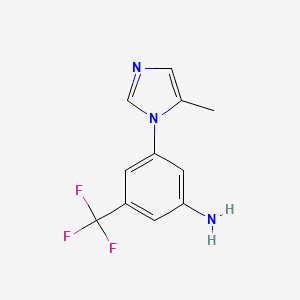
![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
